molecular formula C14H14FNO2 B2571471 N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide CAS No. 2202461-26-3

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide

Cat. No.: B2571471
CAS No.: 2202461-26-3
M. Wt: 247.269
InChI Key: HDNOHRFJWVJAQL-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C14H14FNO2 and its molecular weight is 247.269. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis

A method involving microwave-assisted parallel synthesis has been developed for creating a series of benzofuran-2-carboxamides, indicating an efficient approach for synthesizing derivatives with potential biological and medicinal significance. This technique employs a one-pot parallel approach via O-alkylation/Knoevenagel condensation, resulting in compounds that were assayed for in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities, showcasing the chemical's relevance in creating therapeutically valuable compounds (Xie et al., 2014).

Synthesis and Structural Characterization

The synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, involving the coupling of ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids. This process highlights the versatility of N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide analogs in synthesizing novel compounds with potential applications in medicinal chemistry, especially those exhibiting cytotoxic effects against specific cancer cell lines (Kelly et al., 2007).

Antibacterial and Antitumor Applications

Recent developments have shown the application of N-heterocyclic carbenes (NHCs) in medicinal chemistry, where Ag(I)-NHCs were investigated as potent antibacterial agents and chemotherapeutics. The structural diversity and chemical properties of NHCs make them suitable for use as carrier molecules for many transition metals in medicinal applications, demonstrating efficacy against a wide range of bacterial strains and showing potential as antitumor agents (Johnson et al., 2017).

Metabolic Studies

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insight into the metabolic pathways involving benzofuran derivatives. The study found extensive metabolism of the drug, with principal routes being oxidation of the benzofuran ring, highlighting the compound's pharmacokinetic properties and potential for therapeutic application (Renzulli et al., 2011).

Ortho-fluorination in Medicinal Chemistry

Ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source has been reported, showcasing the relevance of fluorination protocols in the synthesis of functionally diverse groups for medicinal chemistry applications. This protocol is broadly applicable and highlights the chemical's versatility in drug discovery (Wang et al., 2009).

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-10-5-3-6-11(10)16-14(17)13-8-9-4-1-2-7-12(9)18-13/h1-2,4,7-8,10-11H,3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNOHRFJWVJAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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